2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Overview
Description
2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide is a complex organic compound with the molecular formula C16H22BrN3O3 and a molecular weight of 384.26818 g/mol . This compound is characterized by the presence of a bromo-substituted phenoxy group, an acetyl group, and a cyclohexylhydrazinecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxyacetyl intermediate. This intermediate is then reacted with cyclohexylhydrazinecarboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo-substituted phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The bromo-substituted phenoxy group may interact with enzymes or receptors, leading to modulation of biological processes. The acetyl and cyclohexylhydrazinecarboxamide moieties may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-bromo-4-methylacetanilide: This compound shares the bromo-substituted phenoxy group but lacks the cyclohexylhydrazinecarboxamide moiety.
4-(((2-bromo-4-methylphenoxy)acetyl)amino)benzoic acid: This compound has a similar structure but includes a benzoic acid group instead of the cyclohexylhydrazinecarboxamide moiety.
The uniqueness of 2-[(4-bromo-2-methylphenoxy)acetyl]-N-cyclohexylhydrazinecarboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]-3-cyclohexylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-11-9-12(17)7-8-14(11)23-10-15(21)19-20-16(22)18-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,19,21)(H2,18,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAORNGUTHXTWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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